2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-(1'-hydroxy-2'-methoxymethyl)propanol
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Overview
Description
2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-(1'-hydroxy-2'-methoxymethyl)propanol is a useful research compound. Its molecular formula is C₃₁H₃₂ClNO₄ and its molecular weight is 518.04. The purity is usually 95%.
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Scientific Research Applications
Mechanisms of Chemical Reactions and Environmental Applications
The acidolysis mechanism of lignin model compounds, including those with complex structures similar to the compound , has significant implications for understanding the chemical breakdown of natural polymers in the environment. The research by Yokoyama (2015) delves into the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, highlighting the importance of the presence of the γ-hydroxymethyl group and the hydride transfer mechanism in these processes. This study could offer insights into the degradation and transformation of complex chemical compounds in natural and industrial settings, contributing to advancements in environmental chemistry and technology for biomass utilization and conversion Yokoyama, 2015.
Biodegradation and Environmental Fate
The biodegradation and environmental fate of ethyl tert-butyl ether (ETBE) reviewed by Thornton et al. (2020) provide a framework for understanding how similar chemical structures, possibly including the compound , interact with microbial communities in soil and groundwater. This research underscores the capacity of microorganisms to degrade complex ethers and the influence of environmental conditions on these processes. Insights from this study can be applied to assess the environmental impact and degradation pathways of similar compounds, enhancing our understanding of environmental pollution and remediation strategies Thornton et al., 2020.
Applications in Anticorrosion and Material Science
Quinoline derivatives, closely related to the structure of the compound of interest, have been extensively studied for their applications as anticorrosive materials. The review by Verma et al. (2020) explores the effectiveness of quinoline derivatives in protecting metallic surfaces from corrosion, highlighting the role of polar substituents in forming stable chelating complexes. This research indicates potential applications of the compound in material science, specifically in the development of new anticorrosive coatings and treatments for metals Verma et al., 2020.
Mechanism of Action
Target of Action
The primary target of this compound is the cysteinyl leukotriene CysLT1 receptor . This receptor is found in the human airway, including airway smooth muscle cells and airway macrophages, and on other pro-inflammatory cells, including eosinophils and certain myeloid stem cells .
Mode of Action
The compound acts as a selective and orally active leukotriene receptor antagonist . It inhibits the cysteinyl leukotriene CysLT1 receptor . By blocking these receptors, the compound prevents the action of leukotrienes, which are inflammatory molecules that can cause bronchoconstriction and inflammation in the airways .
Biochemical Pathways
The compound affects the leukotriene pathway. Leukotrienes are lipid mediators of inflammation, produced from arachidonic acid via the 5-lipoxygenase pathway. They play a key role in the pathophysiology of asthma and allergic rhinitis . By inhibiting the CysLT1 receptor, the compound prevents the bronchoconstrictive and inflammatory effects of leukotrienes .
Pharmacokinetics
It is known to be an orally active compound , suggesting that it is well-absorbed in the gastrointestinal tract.
Result of Action
The inhibition of the CysLT1 receptor by the compound results in decreased bronchoconstriction and inflammation in the airways . This makes it useful in the treatment of conditions like asthma and allergic rhinitis .
Future Directions
Properties
IUPAC Name |
2-[2-[(3S)-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-hydroxypropyl]phenyl]-1-(methoxymethoxy)propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32ClNO4/c1-31(35,20-37-21-36-2)28-9-4-3-7-23(28)13-17-30(34)25-8-5-6-22(18-25)10-15-27-16-12-24-11-14-26(32)19-29(24)33-27/h3-12,14-16,18-19,30,34-35H,13,17,20-21H2,1-2H3/b15-10+/t30-,31?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPRPJKYUMHMNX-WSEJTZBHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCOC)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(COCOC)(C1=CC=CC=C1CC[C@@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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